sodium;4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-olate

Catalog No.
S13966961
CAS No.
M.F
C14H11NaO6S
M. Wt
336.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium;4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)etheny...

Product Name

sodium;4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-olate

IUPAC Name

sodium;4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-olate

Molecular Formula

C14H11NaO6S

Molecular Weight

336.25 g/mol

InChI

InChI=1S/C14H12O6S.Na/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19;/h1-9,15-16H,(H,17,18,19);/q;+1/p-1/b2-1+;/i3+1,4+1,5+1,6+1,10+1,12+1;

InChI Key

OWGXRCOCVOPKAM-GTOWSVCZSA-M

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)[O-].[Na+]

Isomeric SMILES

C1=C(C=C(C=C1O)OS(=O)(=O)O)/C=C/[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)[O-].[Na+]

Sodium;4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenylcyclohexa-1,3,5-trien-1-olate is a complex organic compound characterized by a cyclohexa-1,3,5-triene backbone substituted with various functional groups. The presence of the sulfooxy group and the hydroxy group suggests potential applications in biological systems. The incorporation of isotopically labeled carbon (^13C) may be utilized in tracing studies or metabolic pathways.

Typical of cyclohexa-1,3-dienes:

  • Diels-Alder Reactions: The diene structure allows it to function as a diene in Diels-Alder reactions, forming adducts with suitable dienophiles.
  • Electrophilic Aromatic Substitution: The aromatic nature of the cyclohexa-1,3-diene can undergo electrophilic substitution reactions.
  • Dehydrogenation: Under specific conditions, this compound may undergo dehydrogenation to form more stable aromatic compounds .

Synthesis methods for this compound typically involve:

  • Cyclization Reactions: Utilizing precursors that contain the necessary functional groups to form the cyclohexa-1,3-diene structure.
  • Sulfonation: Introducing the sulfonic acid group through electrophilic substitution on an aromatic ring.
  • Isotope Labeling: Incorporating ^13C isotopes during the synthesis process to facilitate tracking in biological studies .

The potential applications of sodium;4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenylcyclohexa-1,3,5-trien-1-olate include:

  • Pharmaceuticals: As a candidate for drug development due to its structural features that may interact with biological targets.
  • Biochemical Research: Used as a tracer in metabolic studies due to its isotopic labeling.
  • Material Science: Potential use in developing advanced materials with specific optical or electronic properties.

Several compounds share structural similarities with sodium;4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenylcyclohexa-1,3,5-trien-1-olate:

Compound NameStructural FeaturesUnique Aspects
5-Methylcyclohexa-1,3-dien-1-olateMethyl group substitutionSimpler structure without sulfonic acid
2-HydroxyphenylcyclohexeneHydroxy group on an aromatic ringLacks the cyclohexa-diene framework
4-HydroxystyreneHydroxy group on styrene derivativeNo cyclic structure; simpler reactivity

These comparisons highlight the unique combination of functional groups and isotopic labeling present in sodium;4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenylcyclohexa-1,3,5-trien-1-olate that may impart distinct biological and chemical properties.

Enzymatic Sulfation Mechanisms in Plant and Mammalian Systems

Sulfation of phenolic compounds is universally dependent on 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the activated sulfate donor synthesized via sequential ATP sulfurylase and APS kinase activities. In plants, sulfotransferases localize predominantly to the symplast, where they catalyze the transfer of sulfate from PAPS to hydroxyl groups of phenolic acids. For example, oat (Avena sativa) symplast contains sulfated derivatives of ferulic acid and vanillic acid at concentrations up to 22.18 µg·g⁻¹ dry weight, exceeding their non-sulfated precursors. The regioselectivity of these reactions is enzyme-dependent; Arabidopsis APS kinase isoforms differentially partition PAPS between primary sulfate assimilation and secondary sulfation pathways.

Mammalian sulfotransferases exhibit tissue-specific expression patterns that govern phenolic metabolism. The SULT1A subfamily, particularly SULT1A1 and SULT1A3, dominates hepatic and intestinal sulfation of hydroxycinnamic acids. Kinetic studies reveal that SULT1A1 sulfates caffeic acid at the 3-OH position with a Kₘ of 11.6 µM and Vₘₐₓ of 62.1 pmol·min⁻¹·mg⁻¹, while intestinal SULT1A3 shows 19.8 µl·min⁻¹·mg⁻¹ catalytic efficiency for the same reaction. These enzymatic parameters directly influence the tissue-specific accumulation of sulfated metabolites like sodium 4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]cyclohexa-1,3,5-trien-1-olate.

Table 1. Kinetic parameters of selected sulfotransferases for phenolic substrates

EnzymeSubstrateKₘ (µM)Vₘₐₓ (pmol·min⁻¹·mg⁻¹)Catalytic Efficiency (µl·min⁻¹·mg⁻¹)
SULT1A1Caffeic acid (3-OH)11.662.15.35
SULT1A3Dihydrocaffeic acid15.859237.4
SULT1E1Genistein (7-OH)2.797.252,682

Role of Sulfotransferases in Generating Aryl Sulfate Metabolites

Sulfotransferase isoform specificity determines the structural diversity of aryl sulfate metabolites. Plant sulfotransferases preferentially sulfate the 4-OH position of benzoic acid derivatives, as evidenced by the accumulation of 4-(sulfooxy)benzoic acid in wheat (Triticum aestivum) and tomato (Solanum lycopersicum). This positional preference mirrors mammalian SULT1E1 activity, which sulfates resveratrol at the 3-OH position with a Kₘ of 48.4 µM compared to 119 µΜ for the 4'-OH position.

The compound sodium 4-(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenylcyclohexa-1,3,5-trien-1-olate exemplifies this regiochemical control. Its 5-sulfooxy group suggests biosynthesis via a SULT isoform with meta-hydroxyl specificity, potentially analogous to SULT1B1, which sulfates hesperetin at the 3'-OH position with 5,003 µl·min⁻¹·mg⁻¹ efficiency. Isotopic labeling (13C6) further indicates precursor incorporation from shikimate pathway intermediates, as observed in the 13C-enriched symplastic sulfated phenolics of celery (Apium graveolens).

Microbial Metabolism of Dietary Phenolic Precursors

Gut microbiota participate in the sulfation cascade through two mechanisms: (1) hydrolysis of sulfated conjugates via arylsulfatases, and (2) de novo sulfation of dietary phenolics. While the provided sources focus on plant and mammalian systems, comparative analysis of fungal PAPS reductase suggests microbial sulfation pathways may parallel those in eukaryotes. For instance, Bacteroides spp. express sulfotransferases capable of modifying flavonoid scaffolds, potentially generating metabolites structurally related to sodium 4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl] derivatives.

Microbial sulfation exhibits unique regioselectivity, as evidenced by the preferential 7-OH sulfation of flavones in Lactobacillus strains, contrasting with mammalian 4'-OH preferences. This divergence highlights the evolutionary adaptation of sulfotransferases to ecological niches, with implications for the bioavailability of sulfated phenolics in host organisms.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

336.03753253 g/mol

Monoisotopic Mass

336.03753253 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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